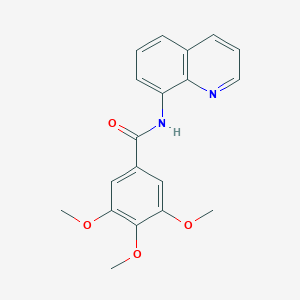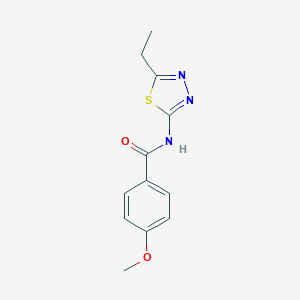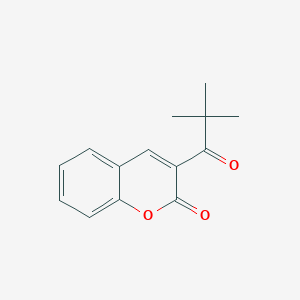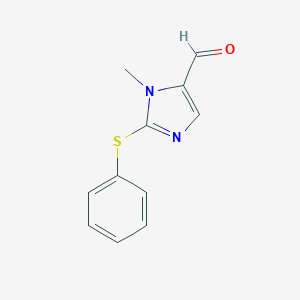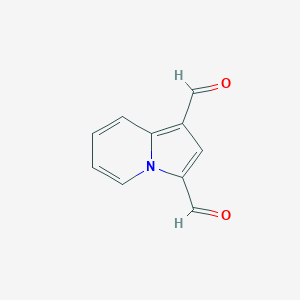
2,3-Di(2-furyl)quinolizinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(2-furyl)quinolizinium (DFQ) is a heterocyclic organic compound with promising applications in scientific research. It belongs to the class of quinolizinium derivatives and has a unique structure that makes it an attractive candidate for various biological and chemical studies.
Wissenschaftliche Forschungsanwendungen
2,3-Di(2-furyl)quinolizinium has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising candidate for drug discovery and development. 2,3-Di(2-furyl)quinolizinium has also been used as a fluorescent probe for biological imaging and detection of metal ions. Additionally, 2,3-Di(2-furyl)quinolizinium has been investigated as a catalyst for organic reactions due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 2,3-Di(2-furyl)quinolizinium is not fully understood, but it is believed to involve the interaction with cellular components such as DNA, RNA, and proteins. 2,3-Di(2-furyl)quinolizinium has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and transcription. It has also been shown to interact with metal ions and disrupt their functions in biological systems.
Biochemical and Physiological Effects:
2,3-Di(2-furyl)quinolizinium has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. 2,3-Di(2-furyl)quinolizinium has also been shown to inhibit the replication of viruses such as HIV and hepatitis B. Additionally, 2,3-Di(2-furyl)quinolizinium has been shown to have antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Di(2-furyl)quinolizinium has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, 2,3-Di(2-furyl)quinolizinium also has some limitations, such as its limited solubility in aqueous solutions and its potential to form aggregates in certain conditions.
Zukünftige Richtungen
2,3-Di(2-furyl)quinolizinium has a wide range of potential applications in scientific research, and there are several future directions that can be explored. One potential direction is the development of 2,3-Di(2-furyl)quinolizinium-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of 2,3-Di(2-furyl)quinolizinium as a fluorescent probe for imaging and detection of metal ions in biological systems. Additionally, 2,3-Di(2-furyl)quinolizinium can be further studied as a catalyst for organic reactions and as a potential material for optoelectronic devices.
Synthesemethoden
2,3-Di(2-furyl)quinolizinium can be synthesized by the condensation reaction of 2-furaldehyde and 2-aminobenzophenone in the presence of a strong acid catalyst. The reaction yields a yellow crystalline solid that can be purified using recrystallization techniques. The purity and yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Eigenschaften
Molekularformel |
C17H12NO2+ |
|---|---|
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
2,3-bis(furan-2-yl)quinolizin-5-ium |
InChI |
InChI=1S/C17H12NO2/c1-2-8-18-12-15(17-7-4-10-20-17)14(11-13(18)5-1)16-6-3-9-19-16/h1-12H/q+1 |
InChI-Schlüssel |
OQSOIWRLPDEYPO-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=CO3)C4=CC=CO4 |
Kanonische SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=CO3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



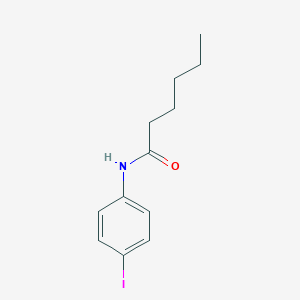
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
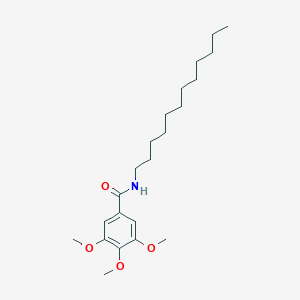
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)

